N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.: 748776-44-5
VCID: VC5773344
InChI: InChI=1S/C16H16ClN3O4/c1-23-14-8-10(17)6-7-12(14)19-15(21)9-24-13-5-3-2-4-11(13)16(22)20-18/h2-8H,9,18H2,1H3,(H,19,21)(H,20,22)
SMILES: COC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2C(=O)NN
Molecular Formula: C16H16ClN3O4
Molecular Weight: 349.77

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

CAS No.: 748776-44-5

Cat. No.: VC5773344

Molecular Formula: C16H16ClN3O4

Molecular Weight: 349.77

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide - 748776-44-5

Specification

CAS No. 748776-44-5
Molecular Formula C16H16ClN3O4
Molecular Weight 349.77
IUPAC Name N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Standard InChI InChI=1S/C16H16ClN3O4/c1-23-14-8-10(17)6-7-12(14)19-15(21)9-24-13-5-3-2-4-11(13)16(22)20-18/h2-8H,9,18H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key KEOLNUGJHWDYMA-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2C(=O)NN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 4-Chloro-2-methoxyphenyl group: A substituted benzene ring featuring electron-withdrawing chlorine (Cl) at the para position and a methoxy (-OCH₃) group at the ortho position. This moiety influences electronic distribution and steric interactions .

  • Phenoxy acetamide backbone: A central acetamide group (-NHCO-) linked to a phenoxy ether (-O-C₆H₄-), providing rotational flexibility and hydrogen-bonding capacity .

  • Hydrazinecarbonyl substituent: A terminal hydrazine (-NH-NH₂) group conjugated to a carbonyl (C=O), enabling nucleophilic reactivity and chelation potential .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC NameN-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Molecular FormulaC₁₆H₁₆ClN₃O₄
Molecular Weight349.77 g/mol
CAS Registry Number748776-44-5
Functional GroupsAmide, phenoxy ether, hydrazinecarbonyl

Crystallographic and Conformational Insights

While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous N-arylacetamide derivatives exhibit planar amide groups and variable dihedral angles between aromatic rings . For example, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide displays dihedral angles of 14.9–45.8° between phenyl rings, stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds . Such structural flexibility may influence the target compound’s solubility and reactivity.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis protocols for N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide typically involve multi-step reactions:

  • Chalcone Formation: Condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions yields α,β-unsaturated ketones .

  • Nucleophilic Substitution: Reaction of the chalcone intermediate with 2-chloro-N-(4-chloro-2-methoxyphenyl)acetamide in acetone or DMF, facilitated by potassium carbonate, forms the phenoxy acetamide linkage .

  • Hydrazinecarbonyl Functionalization: Post-synthetic modification via hydrazine coupling introduces the terminal hydrazinecarbonyl group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
ChalconeKOH/EtOH, RT, 3h77%
AcetamideK₂CO₃/acetone, reflux, 6h61%
PurificationRecrystallization (ethanol)>95%

Industrial-Scale Production

Aromsyn and VulcanChem offer kilogram-scale synthesis with ≥98% purity, validated by HPLC and NMR . Key process parameters include:

  • Temperature control during exothermic coupling reactions.

  • Anhydrous conditions to prevent hydrolysis of the hydrazinecarbonyl group.

  • Batch-specific Certificates of Analysis (CoA) confirming identity and purity .

Physicochemical Properties

Thermal Stability

Melting points for structurally related N-arylacetamides range from 430–467 K , suggesting moderate thermal stability. Differential scanning calorimetry (DSC) data would clarify decomposition pathways.

Solubility and Partitioning

  • Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and moderately in acetone . Limited aqueous solubility due to hydrophobic aromatic domains.

  • logP: Estimated at 2.8 (MarvinSketch), indicating moderate lipophilicity suitable for membrane permeation .

Table 3: Characteristic Spectral Data

TechniqueKey SignalsAssignmentSource
IR3381 cm⁻¹ (N–H stretch)Amide/hydrazine N–H
1680 cm⁻¹ (C=O stretch)Amide carbonyl
¹H NMRδ 4.77 (s, 2H)Acetamide CH₂
δ 6.8–7.9 (m, 8H)Aromatic protons
MSm/z 350.1 [M+H]⁺Molecular ion

Analytical Characterization Methods

Structural Elucidation

  • X-ray Crystallography: Resolves molecular conformation and packing .

  • 2D NMR (COSY, HSQC): Assigns complex aromatic proton couplings .

Future Research Directions

  • Biological Screening: Evaluate inhibitory activity against MMPs, carbonic anhydrases, or bacterial pathogens.

  • Derivatization Studies: Explore acylation or alkylation of the hydrazine group to enhance bioavailability.

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator